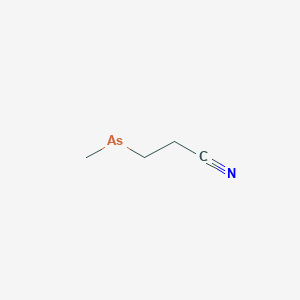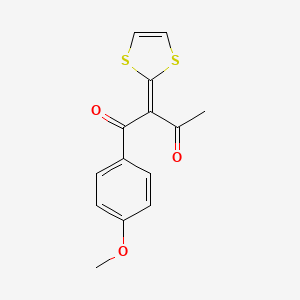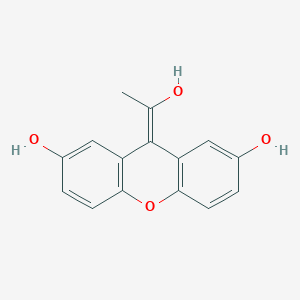
9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol is a chemical compound known for its unique structure and properties It is a derivative of xanthene, a tricyclic aromatic compound, and features a hydroxyethylidene group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol typically involves the reaction of xanthene derivatives with appropriate reagents to introduce the hydroxyethylidene group. One common method involves the use of aldehydes and ketones in the presence of a base to form the hydroxyethylidene moiety. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.
Substitution: The aromatic ring of the xanthene moiety can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce ethyl derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a wide range of derivatives.
Scientific Research Applications
9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for treating various diseases.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyethylidene group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol
- 1-Hydroxyethylidene-1,1-diphosphonic acid
- Etidronic acid
Uniqueness
This compound is unique due to its specific structure, which combines the aromatic xanthene core with a hydroxyethylidene group This combination imparts distinct chemical and biological properties, making it valuable for various applications
Properties
CAS No. |
104830-38-8 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
9-(1-hydroxyethylidene)xanthene-2,7-diol |
InChI |
InChI=1S/C15H12O4/c1-8(16)15-11-6-9(17)2-4-13(11)19-14-5-3-10(18)7-12(14)15/h2-7,16-18H,1H3 |
InChI Key |
MBFCMKPQCKXQSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2=C(C=CC(=C2)O)OC3=C1C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



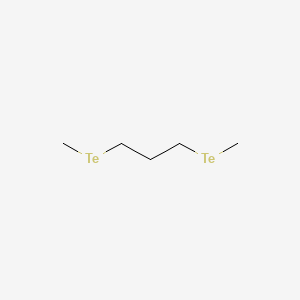
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)
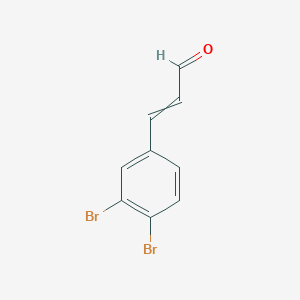
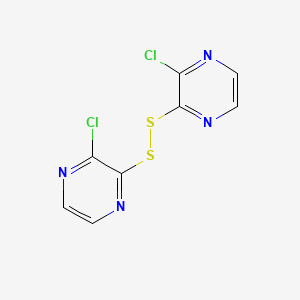
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
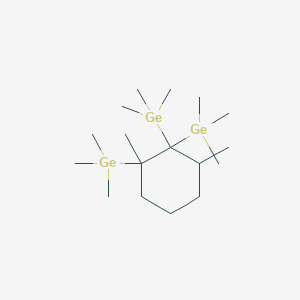

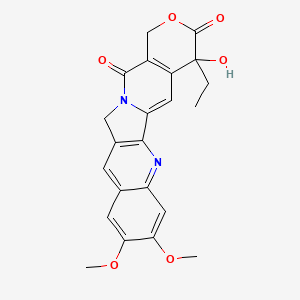
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
